![molecular formula C19H20BrClFN3OS B2367357 2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215402-28-0](/img/structure/B2367357.png)
2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H20BrClFN3OS and its molecular weight is 472.8. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties
Halogenated derivatives of benzothiazoles, similar to 2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, exhibit unique spectroscopic and photophysical properties. Research indicates these compounds show blue-shifted electronic absorption and fluorescence emission maxima due to the electron-withdrawing properties of halogen groups, making them valuable in fluorescence studies (Misawa et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting effects. For example, certain benzothiazole derivatives demonstrated enhanced stability and higher inhibition efficiencies against steel corrosion in acidic environments, indicating their potential as corrosion inhibitors (Hu et al., 2016).
Radiopharmaceutical Synthesis
Benzothiazole-related compounds are used in the synthesis of radiolabeled compounds for medical imaging. These derivatives can be used as intermediates in synthesizing benzodiazepine derivatives, which are useful in various medical imaging techniques (Johnströma et al., 1994).
Antitumor Activity
Novel derivatives of benzothiazoles, which include structural similarities to 2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, have been prepared and studied for their antitumor properties. These compounds have shown cytostatic activities against various malignant human cell lines (Racané et al., 2006).
Anti-inflammatory Applications
Studies on benzamide derivatives, related to the chemical structure , have shown anti-inflammatory activity. This suggests potential therapeutic applications for compounds with similar structures in treating inflammation-related conditions (Lynch et al., 2006).
properties
IUPAC Name |
2-bromo-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrFN3OS.ClH/c1-23(2)10-5-11-24(18(25)14-6-3-4-7-15(14)20)19-22-16-9-8-13(21)12-17(16)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVSONFAVMISGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride |
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